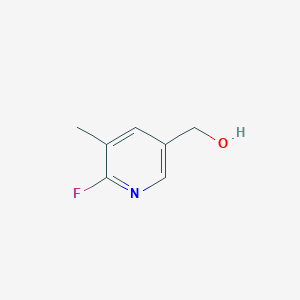

(6-Fluoro-5-methylpyridin-3-YL)methanol

説明

Contextualization within Fluorinated Pyridine (B92270) Chemistry

Fluorinated pyridines are a significant class of compounds in medicinal chemistry and materials science. nih.gov The introduction of a fluorine atom into a pyridine ring can profoundly alter the molecule's physical, chemical, and biological properties. Fluorine's high electronegativity can influence the electron distribution within the pyridine ring, affecting its basicity and reactivity in various chemical transformations, including nucleophilic aromatic substitution. nih.gov

The synthesis of fluorinated pyridines can be challenging, often requiring specialized reagents and reaction conditions. nih.gov Researchers have developed various methods for the selective fluorination of pyridine rings, including C-H functionalization approaches. nih.govacs.org These methods aim to provide efficient access to a wide range of fluorinated pyridine building blocks for drug discovery and other applications. acs.org The presence of fluorine can enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. mdpi.com

Significance of Pyridylmethanol Scaffolds in Synthetic Design

Pyridylmethanol derivatives, in particular, serve as crucial intermediates in the synthesis of more complex molecules. The hydroxyl group can be readily modified or converted into other functional groups, allowing for the construction of diverse molecular architectures. The adaptability of pyridylmethanol scaffolds makes them valuable in the design and synthesis of new therapeutic agents for a variety of diseases. researchgate.net

Overview of Research Trajectories for (6-Fluoro-5-methylpyridin-3-YL)methanol

Research involving (6-Fluoro-5-methylpyridin-3-YL)methanol and related structures primarily focuses on their utility as building blocks in the synthesis of novel compounds with potential applications in medicinal chemistry. The specific substitution pattern of this compound, with fluorine at the 6-position, a methyl group at the 5-position, and a methanol (B129727) group at the 3-position, offers a unique combination of electronic and steric properties for synthetic manipulation.

Studies on similar pyridylmethanol derivatives have explored their use in the preparation of compounds with various biological activities. For instance, derivatives of pyridylmethanol have been investigated for their potential in developing new therapeutic agents. researchgate.net Computational studies, such as Density Functional Theory (DFT), have also been employed to understand the structural and electronic properties of related pyridylmethanol derivatives, providing insights into their reactivity and potential for use in materials science. researchgate.net

Interactive Data Table: Properties of (6-Fluoro-5-methylpyridin-3-YL)methanol and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (6-Fluoro-5-methylpyridin-3-YL)methanol | C₇H₈FNO | 141.14 | 1260776-18-8 |

| (6-Methylpyridin-3-yl)methanol | C₇H₉NO | 123.15 | 34107-46-5 guidechem.com |

| (6-Fluoropyridin-3-yl)methanol | C₆H₆FNO | 127.12 | 39891-05-9 ambeed.com |

| (5-Fluoro-6-methylpyridin-3-yl)methanol | C₇H₈FNO | 141.14 | 917835-69-9 lab-chemicals.com |

| (5-Fluoro-6-methoxypyridin-3-yl)methanol | C₇H₈FNO₂ | 157.14 | 959616-65-0 sigmaaldrich.com |

| Methanol | CH₄O | 32.04 | 67-56-1 nih.gov |

特性

IUPAC Name |

(6-fluoro-5-methylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPWXCJKACCOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 6 Fluoro 5 Methylpyridin 3 Yl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in (6-Fluoro-5-methylpyridin-3-YL)methanol is a versatile site for various chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions of (6-Fluoro-5-methylpyridin-3-YL)methanol to Aldehydes and Carboxylic Acids

Detailed experimental data on the oxidation of (6-Fluoro-5-methylpyridin-3-YL)methanol to its corresponding aldehyde or carboxylic acid are not extensively reported in the currently available scientific literature. However, standard oxidation protocols for primary alcohols are expected to be applicable. The choice of oxidizing agent would determine the extent of the oxidation.

| Product | Potential Oxidizing Agent(s) | General Reaction Conditions |

| 6-Fluoro-5-methylpyridine-3-carbaldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | Anhydrous organic solvent (e.g., dichloromethane) at room temperature. |

| 6-Fluoro-5-methylnicotinic acid | Potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4), Hydrogen Peroxide | Aqueous basic or acidic conditions, often with heating. google.com |

Note: The above table is based on general principles of organic chemistry, as specific examples for (6-Fluoro-5-methylpyridin-3-YL)methanol are not detailed in the reviewed literature.

Esterification and Etherification Reactions of (6-Fluoro-5-methylpyridin-3-YL)methanol

The primary alcohol of (6-Fluoro-5-methylpyridin-3-YL)methanol can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or under dehydrating conditions. While specific studies on (6-Fluoro-5-methylpyridin-3-YL)methanol are limited, a patent (WO 2008/144222 A2) describes the etherification of a structurally similar compound, (2-fluoro-4-iodo-5-(bromomethyl)pyridine), which provides insight into the potential reactivity of the hydroxymethyl group after conversion to a suitable leaving group. googleapis.com

In an analogous reaction, the related compound (6-Fluoro-4-iodo-pyridin-3-ylmethoxy)-ethanol was synthesized from 5-bromomethyl-2-fluoro-4-iodo-pyridine and ethylene glycol in the presence of sodium hydride. googleapis.com

| Reactant 1 (Analogue) | Reactant 2 | Reagent | Product |

| 5-bromomethyl-2-fluoro-4-iodo-pyridine | Ethylene glycol | Sodium hydride | (6-Fluoro-4-iodo-pyridin-3-ylmethoxy)-ethanol |

This data is for a structurally similar compound and is presented to illustrate potential reactivity.

Nucleophilic Substitution Reactions at the Methanol (B129727) Carbon

| Reactant (Analogue) | Nucleophile | Reagent/Solvent | Product |

| 5-bromomethyl-2-fluoro-4-iodo-pyridine | Morpholine | N,N-diisopropylethylamine, CH3CN | 4-(6-Fluoro-4-iodo-pyridin-3-ylmethyl)-morpholine |

| 5-bromomethyl-2-fluoro-4-iodo-pyridine | Dimethylamine | N,N-diisopropylethylamine, CH3CN | N-(6-Fluoro-4-iodo-pyridin-3-ylmethyl)-dimethyl-amine |

| 5-bromomethyl-2-fluoro-4-iodo-pyridine | Azetidine | N,N-diisopropylethylamine, CH3CN | 5-Azetidin-1-ylmethyl-2-fluoro-4-iodo-pyridine |

| 5-bromomethyl-2-fluoro-4-iodo-pyridine | Pyrrolidine | N,N-diisopropylethylamine, CH3CN | 2-Fluoro-4-iodo-5-pyrrolidin-1-ylmethyl-pyridine |

This data is for a structurally similar compound and is presented to illustrate potential reactivity.

Reactivity of the Pyridine (B92270) Ring System in (6-Fluoro-5-methylpyridin-3-YL)methanol

The pyridine ring in (6-Fluoro-5-methylpyridin-3-YL)methanol is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property, further influenced by the fluoro and methyl substituents, dictates its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene due to the deactivating effect of the ring nitrogen. The reaction, when it occurs, typically directs the incoming electrophile to the 3- and 5-positions. In the case of (6-Fluoro-5-methylpyridin-3-YL)methanol, the existing substituents will further influence the regioselectivity. The fluorine at the 6-position is a deactivating group, while the methyl group at the 5-position is an activating group. The hydroxymethyl group at the 3-position is also deactivating.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Core

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic rings, particularly those bearing good leaving groups. The fluorine atom at the 6-position of (6-Fluoro-5-methylpyridin-3-YL)methanol is a potential leaving group for SNAr. The rate of substitution is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

While specific SNAr studies on (6-Fluoro-5-methylpyridin-3-YL)methanol are not detailed in the available literature, research on related fluorinated pyridines suggests that the fluorine atom can be displaced by various nucleophiles. For instance, studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have shown that a fluorine atom on an electron-deficient ring can be substituted by oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgresearchgate.net

| Reactant (General) | Nucleophile | General Product |

| 6-Fluoropyridine derivative | R-O- | 6-Alkoxy/Aryloxypyridine derivative |

| 6-Fluoropyridine derivative | R-S- | 6-Alkylthio/Arylthiopyridine derivative |

| 6-Fluoropyridine derivative | R2N- | 6-Aminopyridine derivative |

This table represents the general reactivity of 6-fluoropyridines towards nucleophilic aromatic substitution, as specific examples for (6-Fluoro-5-methylpyridin-3-YL)methanol are not available.

N-Oxidation and Quaternization of the Pyridine Nitrogen

The pyridine nitrogen in (6-Fluoro-5-methylpyridin-3-YL)methanol possesses a lone pair of electrons, making it susceptible to reactions with electrophiles. N-oxidation and quaternization are fundamental transformations that modify the electronic properties and reactivity of the pyridine ring.

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide can be achieved using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate. arkat-usa.org The resulting N-oxide introduces a positive formal charge on the nitrogen and a negative charge on the oxygen, which significantly alters the electron distribution within the pyridine ring. This modification can influence the regioselectivity of subsequent functionalization reactions. For instance, the N-oxide group can direct electrophilic attack to the C4 position and nucleophilic attack to the C2 and C6 positions. Continuous flow microreactors using titanium silicalite (TS-1) and hydrogen peroxide have been shown to be an efficient and safe method for the N-oxidation of various pyridine derivatives. organic-chemistry.org

Quaternization: The pyridine nitrogen can be readily alkylated by reacting (6-Fluoro-5-methylpyridin-3-YL)methanol with alkyl halides, such as methyl iodide or benzyl bromide, in a process known as quaternization. rsc.orgosti.govmdpi.com This SN2 reaction results in the formation of a pyridinium salt, where the nitrogen atom becomes positively charged. The quaternization significantly enhances the electron-withdrawing nature of the pyridine ring, making it more susceptible to nucleophilic attack. google.comgoogle.com The choice of the alkylating agent and reaction conditions can be tailored to introduce a variety of substituents on the nitrogen atom. mdpi.com

| Transformation | Reagent Examples | Product | Impact on Pyridine Ring |

| N-Oxidation | H₂O₂/CH₃COOH, m-CPBA | Pyridine N-oxide | Increased electron density at C4, activation for nucleophilic attack at C2/C6 |

| Quaternization | CH₃I, C₆H₅CH₂Br | Pyridinium salt | Increased electrophilicity, activation for nucleophilic substitution |

Transformations Involving the Fluoro and Methyl Substituents of (6-Fluoro-5-methylpyridin-3-YL)methanol

The fluoro and methyl groups on the pyridine ring of (6-Fluoro-5-methylpyridin-3-YL)methanol offer additional sites for chemical modification, enabling the synthesis of a diverse range of derivatives.

C-F Bond Activation and Functionalization Strategies

The carbon-fluorine bond is the strongest single bond in organic chemistry, and its activation presents a significant challenge. However, transition metal complexes have emerged as powerful tools for mediating C-F bond cleavage, allowing for the subsequent functionalization of fluorinated aromatics. acs.orgox.ac.ukyork.ac.ukst-andrews.ac.ukresearchgate.net For (6-Fluoro-5-methylpyridin-3-YL)methanol, the C-F bond at the C6 position can potentially be activated by low-valent transition metals such as nickel, palladium, or platinum. acs.orgyork.ac.uk The outcome of such reactions is highly dependent on the metal center, the ligands, and the reaction conditions.

Strategies for C-F bond activation often involve oxidative addition of the C-F bond to a metal center. acs.orgyork.ac.uk The resulting metal-fluoride complex can then undergo further reactions, such as reductive elimination with another coupling partner, to form a new carbon-carbon or carbon-heteroatom bond. The presence of other functional groups on the pyridine ring, like the methyl and hydroxymethyl groups, can influence the regioselectivity and efficiency of the C-F activation process.

| Metal Catalyst | General Reaction Type | Potential Outcome for (6-Fluoro-5-methylpyridin-3-YL)methanol |

| Ni(0) complexes | Oxidative Addition | Formation of a Ni(II)-fluoride complex, enabling further coupling. |

| Pd(0) complexes | Cross-coupling reactions | Substitution of the fluorine atom with various groups (e.g., aryl, alkyl). |

| Pt(0) complexes | C-H vs. C-F activation studies | Potential for selective activation of either C-H or C-F bonds. acs.orgox.ac.uk |

Functionalization of the Methyl Group (e.g., Halogenation, Oxidation)

The methyl group at the C5 position of (6-Fluoro-5-methylpyridin-3-YL)methanol is a versatile handle for introducing further functionality.

Halogenation: The methyl group can be halogenated under radical conditions. For example, reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator, such as benzoyl peroxide, can lead to the formation of the corresponding halomethylpyridine derivative. Side-chain fluorination of methylpyridines can also be achieved by reaction with hydrogen fluoride and chlorine in the liquid phase. google.com These halogenated intermediates are valuable precursors for subsequent nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to various oxidation states, including aldehyde, carboxylic acid, or even be fully removed through oxidative demethylation. bme.hu Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), selenium dioxide (SeO₂), and chromium trioxide (CrO₃). acs.org The choice of oxidant and reaction conditions determines the final product. For instance, milder conditions might favor the formation of the corresponding pyridine-5-carbaldehyde, while more vigorous conditions would lead to the pyridine-5-carboxylic acid. acs.org Wet air oxidation has also been investigated for the oxidation of methylpyridines. rsc.orgshu.ac.uk

| Transformation | Reagent Examples | Product Functional Group |

| Halogenation | NBS, NCS, HF/Cl₂ | -CH₂X (X = Cl, Br, F) |

| Oxidation (mild) | MnO₂ | -CHO |

| Oxidation (strong) | KMnO₄, CrO₃ | -COOH |

Metal-Catalyzed Coupling Reactions with (6-Fluoro-5-methylpyridin-3-YL)methanol

Metal-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridine ring of (6-Fluoro-5-methylpyridin-3-YL)methanol can be derivatized through various coupling methodologies.

Cross-Coupling Methodologies for Derivatization

The fluorine atom at the C6 position and any potential triflate or halide introduced at the hydroxymethyl group can serve as coupling handles in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide or triflate. If the fluorine at C6 can be replaced by a more reactive leaving group, or if the hydroxymethyl group is converted to a halide, Suzuki-Miyaura coupling could be employed to introduce new aryl or vinyl substituents. nih.govnih.govscholaris.caclaremont.educhemistryviews.org

Sonogashira Coupling: This methodology enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction could be applied to a halogenated derivative of (6-Fluoro-5-methylpyridin-3-YL)methanol to introduce alkynyl moieties. researchgate.netsoton.ac.ukorganic-chemistry.org

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org This could be a viable method for introducing alkenyl groups onto the pyridine ring of (6-Fluoro-5-methylpyridin-3-YL)methanol, provided a suitable halide precursor is available. acs.orgnih.govacs.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This would allow for the introduction of various amino groups at the C6 position of the pyridine ring, following conversion of the fluoro group to a better leaving group. researchgate.netnih.govresearchgate.net

| Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent | C-C |

| Sonogashira | Terminal alkyne | C-C (sp²-sp) |

| Heck | Alkene | C-C (sp²-sp²) |

| Buchwald-Hartwig | Amine | C-N |

Role of (6-Fluoro-5-methylpyridin-3-YL)methanol in Catalyst Development

While there is no specific information in the searched literature detailing the direct role of (6-Fluoro-5-methylpyridin-3-YL)methanol in catalyst development, pyridyl-containing molecules, in general, are widely used as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex.

The hydroxymethyl group in (6-Fluoro-5-methylpyridin-3-YL)methanol could potentially be modified to create bidentate or tridentate ligands. For example, conversion of the alcohol to a phosphine, amine, or thiol could lead to ligands that can chelate to a metal center, potentially enhancing the stability and catalytic activity of the resulting complex. The fluoro and methyl substituents would also influence the ligand's properties and, consequently, the behavior of the catalyst.

Stereoselective Transformations of (6-Fluoro-5-methylpyridin-3-YL)methanol Derivatives

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry, as the pharmacological and toxicological profiles of stereoisomers can differ significantly. While specific documented examples of stereoselective transformations involving derivatives of (6-fluoro-5-methylpyridin-3-yl)methanol are not prevalent in the readily available scientific literature, several established methodologies for the asymmetric synthesis of chiral alcohols are applicable to this class of compounds. These strategies primarily focus on the enantioselective reduction of a prochiral ketone precursor or the kinetic resolution of a racemic alcohol.

One of the most powerful and widely used methods for generating enantiomerically enriched alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, (6-fluoro-5-methylpyridin-3-yl)ethanone. This transformation can be achieved through various catalytic systems, including transition metal catalysts with chiral ligands and enzymatic reductions. For instance, ruthenium-based catalysts, often employing chiral diphosphine ligands like BINAP, are well-known for their high efficiency and enantioselectivity in the hydrogenation of a broad range of ketones, including heteroaromatic ones. The predictable stereochemical outcome of these reactions makes them highly valuable in targeted synthesis.

Another prominent approach is enzymatic catalysis, which offers high chemo-, regio-, and stereoselectivity under mild reaction conditions. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly effective in the asymmetric reduction of prochiral ketones to furnish chiral secondary alcohols with high enantiomeric excess. Commercially available KREDs can be screened to identify enzymes that selectively produce either the (R)- or (S)-enantiomer of the desired alcohol. This chemoenzymatic approach has been successfully applied to the synthesis of chiral α-fluorinated secondary alcohols bearing a pyridine ring, demonstrating high conversions and excellent enantioselectivities.

In addition to asymmetric synthesis from a prochiral precursor, the resolution of a racemic mixture of (6-fluoro-5-methylpyridin-3-yl)methanol or its derivatives represents a viable pathway to obtain enantiomerically pure compounds. Enzymatic kinetic resolution, often utilizing lipases, is a common technique where one enantiomer of the racemic alcohol is selectively acylated or deacylated at a faster rate than the other, allowing for the separation of the unreacted enantiomer and the esterified product. This method has been successfully employed for the kinetic resolution of various racemic alcohols, including those with aromatic and heteroaromatic substituents.

Furthermore, chiral auxiliaries can be temporarily attached to a derivative of (6-fluoro-5-methylpyridin-3-yl)methanol to direct the stereochemical outcome of subsequent reactions. By introducing a chiral element, the auxiliary creates a diastereomeric intermediate that can influence the approach of reagents, leading to the formation of a new stereocenter with a high degree of stereocontrol. After the desired transformation, the chiral auxiliary can be cleaved and ideally recycled. While this method is more step-intensive, it offers a high degree of predictability and control over the stereochemistry.

Finally, chromatographic separation of enantiomers using a chiral stationary phase is a direct method for obtaining optically pure compounds from a racemic mixture. This technique, often performed using High-Performance Liquid Chromatography (HPLC), can be applied to either the final alcohol product or a suitable intermediate derivative.

The table below summarizes potential stereoselective methods that could be applied to the synthesis of chiral derivatives of (6-fluoro-5-methylpyridin-3-yl)methanol, based on successful applications to analogous compounds.

| Method | Substrate Type | Catalyst/Reagent | Potential Product | Key Advantages |

| Asymmetric Ketone Reduction | Prochiral ketone | Chiral Ru-BINAP catalyst, H₂ | Enantiomerically enriched alcohol | High enantioselectivity, predictable stereochemistry |

| Enzymatic Ketone Reduction | Prochiral ketone | Ketoreductase (KRED) | Enantiomerically pure (R)- or (S)-alcohol | High selectivity, mild conditions, environmentally friendly |

| Enzymatic Kinetic Resolution | Racemic alcohol | Lipase, acyl donor | Enantiomerically enriched alcohol and ester | Broad substrate scope, high enantioselectivity |

| Chiral Auxiliary | Achiral derivative | Covalently attached chiral molecule | Diastereomerically pure intermediate | High stereocontrol, predictable outcome |

| Chiral Chromatography | Racemic mixture | Chiral stationary phase (e.g., HPLC) | Separated enantiomers | Direct separation, applicable to final product |

Applications of 6 Fluoro 5 Methylpyridin 3 Yl Methanol As a Synthetic Building Block

Construction of Complex Fluorinated Pyridine (B92270) Architectures

The presence of a fluorine atom and a methyl group on the pyridine ring of (6-Fluoro-5-methylpyridin-3-YL)methanol provides unique electronic properties and steric influences that are highly sought after in the design of novel bioactive compounds. The fluorinated pyridine motif is a key pharmacophore in many modern drugs, and this building block provides a direct route to its incorporation.

Synthesis of Polycyclic Heterocycles Incorporating the (6-Fluoro-5-methylpyridin-3-YL)methanol Moiety

While specific examples of polycyclic heterocycles derived directly from (6-Fluoro-5-methylpyridin-3-YL)methanol are not extensively documented in publicly available research, the reactivity of the hydroxymethyl group allows for its conversion into various functionalities suitable for cyclization reactions. For instance, oxidation to the corresponding aldehyde or carboxylic acid would furnish an electrophilic center, while conversion to a halomethyl or sulfonyloxymethyl group would create a potent electrophile for intramolecular substitution reactions. These transformations would enable the fusion of additional rings onto the pyridine core, leading to the formation of polycyclic systems.

Divergent Synthesis of Chemical Libraries

The structure of (6-Fluoro-5-methylpyridin-3-YL)methanol is well-suited for the divergent synthesis of chemical libraries, a strategy employed in drug discovery to generate a multitude of structurally related compounds for screening. The hydroxymethyl group can be readily transformed into a variety of other functional groups, such as esters, ethers, amines, and amides, through well-established synthetic protocols. Each of these new functionalities can then serve as a handle for further diversification, allowing for the rapid assembly of a library of compounds all containing the core (6-fluoro-5-methylpyridin-3-yl) scaffold.

Role in the Elaboration of Advanced Organic Intermediates

(6-Fluoro-5-methylpyridin-3-YL)methanol serves as a crucial starting material for the synthesis of more elaborate organic intermediates. The primary alcohol can be oxidized to the corresponding aldehyde, (6-fluoro-5-methylpyridin-3-yl)carbaldehyde, a versatile intermediate for olefination, reductive amination, and other carbon-carbon bond-forming reactions. Alternatively, conversion of the alcohol to a leaving group, such as a tosylate or a halide, provides an electrophilic intermediate that can be used in a wide range of nucleophilic substitution reactions to introduce diverse functionalities.

Precursor in the Design and Synthesis of Functional Molecules for Research

The fluorinated pyridine scaffold is a key component in a variety of functional molecules designed for biological research. The unique properties imparted by the fluorine atom, such as increased metabolic stability and altered pKa, make this moiety attractive for the development of enzyme inhibitors, receptor ligands, and molecular probes. (6-Fluoro-5-methylpyridin-3-YL)methanol provides a convenient entry point for the synthesis of such molecules, allowing researchers to explore the structure-activity relationships of this particular substitution pattern on the pyridine ring.

Development of Novel Synthetic Reagents Derived from (6-Fluoro-5-methylpyridin-3-YL)methanol

While there is limited specific information on novel synthetic reagents derived from (6-Fluoro-5-methylpyridin-3-YL)methanol, its structure lends itself to potential applications in this area. For example, attachment of the pyridyl moiety to a solid support could lead to the development of a recyclable catalyst or scavenger resin. Furthermore, the synthesis of chiral derivatives of this compound could open avenues for its use as a chiral auxiliary or ligand in asymmetric synthesis.

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Fluoro 5 Methylpyridin 3 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton and Carbon-13 NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial information for structural confirmation.

In the ¹H NMR spectrum of (6-Fluoro-5-methylpyridin-3-YL)methanol, distinct signals are expected for the two aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl and hydroxymethyl groups. The coupling between the aromatic protons and with the fluorine atom provides valuable connectivity information.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atom directly bonded to the fluorine atom (C-6) exhibits a large one-bond carbon-fluorine coupling constant (¹JC-F), a characteristic feature in fluorinated organic compounds. The other carbon atoms in the pyridine (B92270) ring also show smaller two-, three-, and four-bond couplings to the fluorine atom, which are instrumental in assigning the carbon signals.

Table 1: Illustrative ¹H NMR Data for (6-Fluoro-5-methylpyridin-3-YL)methanol (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.15 | d | 2.4 | H-2 |

| 7.30 | d | 8.0 | H-4 |

| 4.70 | s | - | -CH₂OH |

| 2.30 | s | - | -CH₃ |

| 1.85 | t | 6.0 | -OH |

Table 2: Illustrative ¹³C NMR Data for (6-Fluoro-5-methylpyridin-3-YL)methanol (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 162.5 | d, ¹JC-F = 235.0 | C-6 |

| 147.0 | d, ³JC-F = 7.5 | C-2 |

| 138.5 | d, ³JC-F = 15.0 | C-4 |

| 132.0 | d, ²JC-F = 5.0 | C-3 |

| 120.0 | d, ²JC-F = 30.0 | C-5 |

| 62.5 | s | -CH₂OH |

| 16.0 | d, ³JC-F = 4.0 | -CH₃ |

Fluorine-19 NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the environment of fluorine atoms in a molecule. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.

For (6-Fluoro-5-methylpyridin-3-YL)methanol, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the pyridine ring. This signal will likely appear as a doublet of doublets due to coupling with the adjacent aromatic proton (H-4) and the protons of the methyl group.

Table 3: Illustrative ¹⁹F NMR Data for (6-Fluoro-5-methylpyridin-3-YL)methanol (in CDCl₃, 376 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -70.5 | dd | ³JF-H4 = 8.0, ⁴JF-CH3 = 2.0 | F-6 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between nuclei, providing a comprehensive picture of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For (6-Fluoro-5-methylpyridin-3-YL)methanol, a COSY spectrum would show a cross-peak between the two aromatic protons (H-2 and H-4), confirming their scalar coupling relationship, although it would be a long-range 4-bond coupling and potentially weak. A stronger correlation would be expected between the methylene protons and the hydroxyl proton of the hydroxymethyl group, if the hydroxyl proton exchange is slow.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms. An HSQC spectrum would definitively link the proton resonances to their corresponding carbon partners, for instance, H-2 to C-2, H-4 to C-4, the methylene protons to the -CH₂OH carbon, and the methyl protons to the -CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-4 bonds) correlations between protons and carbons. HMBC is particularly crucial for establishing the substitution pattern on the aromatic ring. Key correlations would be expected between the methyl protons and C-5, C-4, and C-6, and between the methylene protons and C-3, C-2, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are connected through bonds. A NOESY spectrum could show a cross-peak between the methyl protons and the aromatic proton at the H-4 position, providing evidence for their spatial proximity.

Table 4: Expected Key 2D NMR Correlations for (6-Fluoro-5-methylpyridin-3-YL)methanol

| Experiment | Correlating Nuclei | Type of Information |

| COSY | H-4 / H-2 | Through-bond connectivity of aromatic protons |

| HSQC | H-2 / C-2; H-4 / C-4; -CH₂OH / C(H₂)OH; -CH₃ / C(H₃) | Direct one-bond H-C correlations |

| HMBC | -CH₃ / C-5, C-4, C-6; -CH₂OH / C-3, C-2, C-4 | Long-range H-C correlations, confirming substitution pattern |

| NOESY | -CH₃ / H-4 | Through-space proximity of groups |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as the exact masses of isotopes are unique. This is a critical step in confirming the identity of a newly synthesized compound.

Table 5: Exact Mass Determination of (6-Fluoro-5-methylpyridin-3-YL)methanol

| Parameter | Value |

| Molecular Formula | C₇H₈FNO |

| Nominal Mass | 141 |

| Monoisotopic (Exact) Mass | 141.05899 |

| Calculated m/z for [M+H]⁺ | 142.06677 |

Fragmentation Pathway Analysis in (6-Fluoro-5-methylpyridin-3-YL)methanol

The analysis of fragmentation patterns in a mass spectrum provides valuable structural information. When subjected to ionization, the molecular ion of (6-Fluoro-5-methylpyridin-3-YL)methanol can undergo characteristic fragmentation. A plausible pathway involves the loss of the hydroxymethyl group (-CH₂OH) or water (-H₂O) from the molecular ion. Subsequent fragmentation of the pyridine ring can also occur.

A likely primary fragmentation step is the benzylic cleavage to lose a hydroxyl radical (•OH), followed by the loss of formaldehyde (B43269) (CH₂O). Another prominent fragmentation would be the loss of the entire hydroxymethyl group.

Table 6: Plausible Mass Spectrometry Fragmentation of (6-Fluoro-5-methylpyridin-3-YL)methanol

| m/z | Proposed Fragment | Formula of Fragment |

| 141 | [M]⁺ | [C₇H₈FNO]⁺ |

| 124 | [M - •OH]⁺ | [C₇H₇FN]⁺ |

| 112 | [M - CH₂OH]⁺ | [C₆H₅FN]⁺ |

| 111 | [M - CH₂O]⁺ | [C₆H₆FN]⁺ |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are invaluable for identifying functional groups and gaining insights into the molecule's conformational properties.

The infrared spectrum of (6-Fluoro-5-methylpyridin-3-YL)methanol is predicted to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups. By correlating the observed frequencies with established group frequency charts, a confident identification of the compound's chemical architecture can be made. wpmucdn.comlibretexts.orgvscht.czlibretexts.orgorgchemboulder.com

Key expected vibrational frequencies include:

O-H Stretch: A strong and broad absorption band is anticipated in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group in the methanol (B129727) moiety. orgchemboulder.com This broadening is a result of intermolecular hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the pyridine ring are expected to appear in the range of 3100-3000 cm⁻¹. libretexts.orglibretexts.org The C-H stretching of the methyl group will likely be observed between 3000-2850 cm⁻¹. libretexts.org

C=C and C=N Stretch (Aromatic Ring): The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine ring typically give rise to multiple bands in the 1600-1400 cm⁻¹ region. libretexts.orglibretexts.org

C-F Stretch: A strong absorption band characteristic of the carbon-fluorine bond stretch is generally found in the 1400-1000 cm⁻¹ range. wpmucdn.com The exact position can be influenced by the electronic environment of the pyridine ring.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the methanol group is expected to produce a strong band in the fingerprint region, typically between 1300-1000 cm⁻¹. wpmucdn.com

The following interactive table summarizes the predicted characteristic infrared absorption frequencies for (6-Fluoro-5-methylpyridin-3-YL)methanol.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch (H-bonded) | 3500-3200 | Strong, Broad |

| Pyridine Ring | C-H Stretch | 3100-3000 | Medium |

| Methyl Group | C-H Stretch | 3000-2850 | Medium |

| Pyridine Ring | C=C, C=N Stretch | 1600-1400 | Medium to Strong |

| Fluoro Group | C-F Stretch | 1400-1000 | Strong |

| Methanol Group | C-O Stretch | 1300-1000 | Strong |

Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can provide valuable information about the conformational isomers of (6-Fluoro-5-methylpyridin-3-YL)methanol. The orientation of the hydroxymethyl group relative to the pyridine ring can be influenced by intramolecular hydrogen bonding and steric effects. These different conformations can lead to distinct patterns in the vibrational spectra. While detailed conformational analysis would require computational modeling in conjunction with experimental data, the presence of additional or broadened peaks in the spectra could suggest the existence of multiple conformers in the sample.

X-ray Crystallography for Solid-State Structural Elucidation of (6-Fluoro-5-methylpyridin-3-YL)methanol Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of (6-Fluoro-5-methylpyridin-3-YL)methanol that form suitable single crystals, this technique can provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. figshare.com

The crystal packing of fluorinated pyridine derivatives is influenced by a balance of forces, including π-π stacking of the aromatic rings and hydrogen bonding involving the hydroxyl group. figshare.com The presence of the fluorine atom can also lead to specific intermolecular interactions. figshare.com A study of various fluorinated pyridines revealed that the degree of fluorine substitution can significantly alter the crystal packing motif, shifting from herringbone to parallel arrangements. figshare.com

For a derivative of (6-Fluoro-5-methylpyridin-3-YL)methanol, an X-ray diffraction study would yield precise data on:

The planarity of the pyridine ring.

The exact bond lengths of C-F, C-N, C-C, C-O, and O-H bonds.

The torsion angles defining the orientation of the hydroxymethyl substituent.

The nature and geometry of intermolecular hydrogen bonds and other non-covalent interactions that dictate the crystal lattice.

Chromatographic and Separation Science Methodologies (e.g., HPLC, GC-MS) for Purity Assessment in Research

Chromatographic techniques are indispensable for assessing the purity of (6-Fluoro-5-methylpyridin-3-YL)methanol and for the separation and quantification of any related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for this purpose. cdc.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of pyridine derivatives. helixchrom.com For a polar compound like (6-Fluoro-5-methylpyridin-3-YL)methanol, reversed-phase HPLC would be a common approach.

A typical HPLC method for purity assessment would involve:

| Parameter | Description |

| Column | A C18 or C8 stationary phase is often suitable for reversed-phase separation of pyridine derivatives. |

| Mobile Phase | A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) is typically used to achieve good separation. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the basic pyridine compound. |

| Detection | UV detection is commonly employed, with the wavelength set to an absorption maximum of the pyridine ring. For higher specificity and identification of impurities, a mass spectrometer (LC-MS) can be used as the detector. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. cdc.gov Given the presence of a hydroxyl group, derivatization of (6-Fluoro-5-methylpyridin-3-YL)methanol to a more volatile silyl (B83357) ether may be necessary to improve its chromatographic behavior and prevent peak tailing.

Key aspects of a GC-MS method would include:

| Parameter | Description |

| Column | A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is generally effective for separating pyridine derivatives. researchgate.net |

| Carrier Gas | Helium is the most commonly used carrier gas. researchgate.net |

| Injection | Split or splitless injection can be used depending on the sample concentration. |

| Detection | A mass spectrometer provides both quantitative data and structural information from the mass fragmentation pattern of the analyte and any impurities. researchgate.net |

The choice between HPLC and GC-MS would depend on the volatility and thermal stability of the compound and its potential impurities. Both techniques, when properly validated, can provide reliable and accurate assessment of the purity of (6-Fluoro-5-methylpyridin-3-YL)methanol in a research setting. researchgate.netnih.gov

Computational and Theoretical Studies of 6 Fluoro 5 Methylpyridin 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the forefront of understanding the electronic nature of molecules. For substituted pyridine (B92270) derivatives like (6-Fluoro-5-methylpyridin-3-YL)methanol, these calculations can predict geometric parameters, energetic stability, and sites of reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic energy of molecules. Studies on similar pyridin-3-yl methanol (B129727) derivatives have demonstrated the utility of DFT methods, such as B3LYP with various basis sets (e.g., 6-311+G(d,p)), in providing structural parameters that are in good agreement with experimental data where available. For (6-Fluoro-5-methylpyridin-3-YL)methanol, DFT calculations would typically involve optimizing the molecule's three-dimensional structure to find the lowest energy conformation. The resulting data would include bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Geometric Parameters for (6-Fluoro-5-methylpyridin-3-YL)methanol using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | Data not available in search results |

| C-C (ring) | Data not available in search results | |

| C-N (ring) | Data not available in search results | |

| C-CH3 | Data not available in search results | |

| C-CH2OH | Data not available in search results | |

| O-H | Data not available in search results | |

| Bond Angle | F-C-C | Data not available in search results |

| C-N-C | Data not available in search results | |

| C-C-CH3 | Data not available in search results | |

| C-C-CH2OH | Data not available in search results | |

| Dihedral Angle | C-C-C-C | Data not available in search results |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, indicating nucleophilic sites, while the LUMO acts as an electron acceptor, indicating electrophilic sites. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For pyridinyl methanols, FMO analysis helps in understanding their charge transfer properties. In (6-Fluoro-5-methylpyridin-3-YL)methanol, the locations of the HOMO and LUMO would be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl and hydroxymethyl groups.

Table 2: Calculated Frontier Molecular Orbital Energies for (6-Fluoro-5-methylpyridin-3-YL)methanol

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Mechanistic Probing of Reactions Involving (6-Fluoro-5-methylpyridin-3-YL)methanol

Computational methods are invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energies of transition states.

Transition state theory allows for the calculation of reaction rates by examining the properties of the transition state—the highest energy point along a reaction coordinate. For reactions involving (6-Fluoro-5-methylpyridin-3-YL)methanol, such as oxidation of the alcohol group or substitution on the pyridine ring, computational analysis can identify the geometry and energy of the transition states. This information is critical for understanding the feasibility and kinetics of a proposed reaction.

By mapping the potential energy surface, computational chemistry can elucidate the step-by-step mechanism of a reaction. For instance, the formation of pyridin-3-ols from furfural (B47365) derivatives has been studied computationally, revealing reaction pathways and activation energies. A similar approach could be applied to understand the synthesis or transformation reactions of (6-Fluoro-5-methylpyridin-3-YL)methanol. This involves calculating the energies of all reactants, intermediates, transition states, and products along a proposed reaction coordinate.

Prediction of Spectroscopic Properties through Computational Modeling

The prediction of spectroscopic properties through computational modeling represents a powerful tool in modern chemistry, offering insights into the structural and electronic characteristics of molecules. For the compound (6-Fluoro-5-methylpyridin-3-YL)methanol, a detailed computational analysis would be invaluable for its characterization. However, a comprehensive review of available scientific literature and databases indicates a lack of specific published computational studies that provide predicted spectroscopic data (such as NMR, IR, or UV-Vis spectra) for this particular molecule.

While direct computational data for (6-Fluoro-5-methylpyridin-3-YL)methanol is not presently available, the methodologies for such predictions are well-established and have been extensively applied to analogous pyridine derivatives. researchgate.netresearchgate.netnih.gov These studies serve as a blueprint for how the spectroscopic properties of (6-Fluoro-5-methylpyridin-3-YL)methanol could be theoretically determined.

The principal method employed for these predictions is Density Functional Theory (DFT), a quantum mechanical modeling approach used to investigate the electronic structure of many-body systems. researchgate.netnih.gov Functionals such as B3LYP are commonly paired with various basis sets (e.g., 6-311+G(d,p) or 6-311++G(d,p)) to optimize the molecular geometry and calculate spectroscopic parameters. researchgate.netresearchgate.net

For the prediction of NMR spectra , the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach used in conjunction with DFT. nih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ, in ppm) for comparison with experimental data. nih.govnih.gov The accuracy of these predictions is sensitive to the choice of the functional, basis set, and the computational model for solvent effects. nih.gov

The prediction of infrared (IR) spectra involves the calculation of vibrational frequencies. Following the optimization of the molecule's geometry to find its lowest energy state, a frequency calculation is performed. researchgate.net The resulting vibrational modes and their corresponding intensities provide a theoretical IR spectrum, which can be compared with experimental data obtained through techniques like Fourier-transform infrared (FTIR) spectroscopy. researchgate.net

For UV-Vis absorption spectra , Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method. researchgate.netmdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com These transition energies and their corresponding oscillator strengths can be used to generate a theoretical UV-Vis spectrum, indicating the wavelengths of maximum absorption (λmax). mdpi.com The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM). researchgate.net

Q & A

Q. What are the recommended synthetic routes for (6-Fluoro-5-methylpyridin-3-yl)methanol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves halogenated pyridine precursors subjected to fluorination and subsequent reduction. Key steps include:

- Microwave-assisted synthesis (e.g., 100°C, 15 min in DMSO with LiAlH₄ reduction) to enhance reaction efficiency and reduce side products .

- Solvent optimization : Polar aprotic solvents like DMSO improve fluorination efficiency, while methanol/dichloromethane gradients aid purification via silica gel chromatography .

- Catalyst selection : Potassium fluoride or sodium borohydride for controlled reduction of intermediates .

Q. Which analytical techniques are most effective for characterizing (6-Fluoro-5-methylpyridin-3-yl)methanol, and how should data be interpreted?

Methodological Answer:

- HPLC : Assess purity (>98%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

- FTIR : Confirm hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) and aromatic C-F vibrations (~1250 cm⁻¹) .

- NMR : ¹H NMR for methyl (δ ~2.5 ppm) and fluoropyridine ring protons (δ ~7.0–8.5 ppm); ¹³C NMR for quaternary carbons adjacent to fluorine .

- SMILES/InChI validation : Cross-reference computational models (e.g., Gaussian) to verify structural accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for (6-Fluoro-5-methylpyridin-3-yl)methanol derivatives under varying conditions?

Methodological Answer:

- Design of Experiments (DOE) : Systematically test variables (temperature, solvent, catalyst ratio) to identify critical parameters. For example, microwave irradiation (80 watts) vs. traditional reflux yields 45% vs. <30%, highlighting efficiency gains .

- Side-reaction analysis : Use LC-MS to detect byproducts (e.g., over-reduced alcohols or dehalogenated species) and adjust reductant stoichiometry (LiAlH₄ vs. NaBH₄) .

Q. What computational methods are suitable for predicting the reactivity and stability of (6-Fluoro-5-methylpyridin-3-yl)methanol in complex reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Model electronic effects of fluorine substituents on pyridine ring reactivity. For example, calculate Fukui indices to predict nucleophilic attack sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR) observed in antidiabetic or anticancer studies .

Q. What strategies mitigate competing side reactions during the synthesis of (6-Fluoro-5-methylpyridin-3-yl)methanol?

Methodological Answer:

- Temperature control : Maintain ≤100°C to prevent decomposition of heat-sensitive intermediates .

- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield the alcohol moiety during fluorination .

- Catalyst scavengers : Add molecular sieves to absorb excess water in fluorination steps, minimizing hydrolysis .

Troubleshooting Common Experimental Challenges

Q. Low Yield in Fluorination Steps

Q. Impurity in Final Product

- Cause : Residual solvents or unreacted intermediates.

- Solution : Optimize column chromatography gradients (1–5% methanol in DCM) or employ recrystallization from ethyl acetate/hexane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。